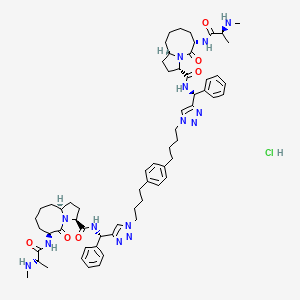

SM-164 Hydrochloride

概要

説明

SM-164 Hydrochloride is a bivalent, cell-permeable, non-peptide mimetic of the second mitochondria-derived activator of caspases (SMAC). It is a potent inhibitor of the X-linked inhibitor of apoptosis protein (XIAP) with an IC50 value of 1.39 nanomolar. This compound binds to the baculoviral IAP repeat (BIR) 2 and BIR3 domains of XIAP, effectively inhibiting cell growth and inducing apoptosis in leukemia cells .

準備方法

合成経路と反応条件: SM-164 塩酸塩の合成には、XIAPのBIR2およびBIR3ドメインの両方を同時に標的とする二価SMAC模倣体の設計と作成が含まれます。 合成経路には、制御された条件下で特定のアミノ酸誘導体および他の有機中間体のカップリングを含む、複数の有機合成ステップが含まれます .

工業生産方法: SM-164 塩酸塩の工業生産は、通常、大規模な有機合成用に装備された専用施設で行われます。 このプロセスには、高純度試薬および溶媒、厳格な反応条件、および結晶化およびクロマトグラフィーなどの精製技術の使用が含まれ、最終製品の純度と効力を保証します .

化学反応の分析

反応の種類: SM-164 塩酸塩は、以下を含むさまざまな化学反応を起こします。

還元: 水素の付加または酸素の除去が含まれます。

置換: ある官能基を別の官能基と置き換えることが含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、酸性または塩基性条件下でのハロゲンと求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります .

4. 科学研究アプリケーション

SM-164 塩酸塩は、以下を含む幅広い科学研究アプリケーションがあります。

化学: アポトーシス蛋白質の阻害と細胞死のメカニズムを研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達経路とアポトーシスの調節に関する研究に使用されています。

医学: 特に腫瘍壊死因子関連アポトーシス誘導リガンド(TRAIL)などの他のアポトーシス誘導剤との併用で、癌治療の潜在的な治療薬として調査されています。

科学的研究の応用

Anticancer Efficacy

Numerous studies have demonstrated the anticancer potential of SM-164 across various types of cancers:

Hepatocellular Carcinoma (HCC)

A study indicated that SM-164 significantly potentiates the effects of TRAIL and Doxorubicin in HCC cell lines. It was observed that while SM-164 alone had minimal effects on cell viability, its combination with TRAIL led to substantial decreases in cell survival rates .

Table 1: Efficacy of SM-164 in HCC Cell Lines

| Cell Line | IC50 (µM) | Effect with TRAIL |

|---|---|---|

| HepG2 | >100 | Significant |

| SMMC-7721 | 63 | Significant |

| BEL-7402 | 45 | Significant |

| Hep3B | 21 | Significant |

Breast Cancer

In breast cancer models (MDA-MB-231), administration of SM-164 resulted in significant tumor regression. The compound induced apoptosis in over 50% of tumor cells within six hours post-administration .

Other Cancers

SM-164 has also shown promise in other cancer types including colon cancer, ovarian cancer, and prostate cancer, where it effectively reduced tumor growth and enhanced the apoptotic response when used in conjunction with standard therapies .

Case Study 1: MDA-MB-231 Xenograft Model

In a xenograft model using MDA-MB-231 breast cancer cells:

- Dosage : A single intravenous dose of 5 mg/kg was administered.

- Outcomes : Marked apoptosis was observed at three hours post-treatment, with significant tumor volume reduction noted at six hours .

Case Study 2: Combination Therapy in HCC

In a trial involving HCC patients:

作用機序

SM-164 塩酸塩は、XIAPのBIR2およびBIR3ドメインに結合することで作用し、それにより蛋白質のカスパーゼ活性の抑制能力を阻害します。この阻害により、カスパーゼ3とカスパーゼ9が活性化され、次に癌細胞のアポトーシスを誘導します。 この化合物は、細胞性アポトーシス蛋白質抑制因子(cIAP)-1とcIAP-2の分解を促進し、そのアポトーシス促進効果をさらに高めます .

類似の化合物:

SM-122: XIAPを標的とする一価SMAC模倣体ですが、SM-164よりも効力が低いです。

SM-406(Debio 1143): 類似のメカニズムを持つ別のSMAC模倣体ですが、薬物動態特性が異なります。

SM-164 塩酸塩の独自性: SM-164 塩酸塩は、その二価性により、XIAPのBIR2とBIR3ドメインの両方を同時に強力に標的化できる点が特徴です。 このデュアルターゲティングにより、SM-122などの単価模倣体と比較して、より効果的にアポトーシスが誘導されます .

類似化合物との比較

SM-122: A monovalent SMAC mimetic that targets XIAP but is less potent than SM-164.

SM-406 (Debio 1143): Another SMAC mimetic with similar mechanisms but different pharmacokinetic properties.

Uniqueness of SM-164 Hydrochloride: this compound is unique due to its bivalent nature, allowing it to concurrently target both the BIR2 and BIR3 domains of XIAP with high potency. This dual targeting results in a more effective induction of apoptosis compared to monovalent mimetics like SM-122 .

生物活性

SM-164 Hydrochloride is a bivalent Smac mimetic compound that has garnered attention in cancer research due to its ability to induce apoptosis in tumor cells by antagonizing inhibitor of apoptosis proteins (IAPs), particularly XIAP (X-linked inhibitor of apoptosis protein). This compound is noted for its high potency and selectivity, making it a promising candidate for cancer therapy.

Binding Affinity and Potency

SM-164 demonstrates a strong binding affinity to the BIR2 and BIR3 domains of XIAP, with a dissociation constant () of approximately 0.56 nM. It also binds to cIAP-1 and cIAP-2 with values of 0.31 nM and 1.1 nM, respectively . This high affinity allows SM-164 to effectively promote the degradation of cIAP-1, leading to enhanced apoptosis signaling.

Induction of Apoptosis

Research indicates that SM-164 is significantly more effective than its predecessor, SM-122, in inducing apoptosis across various cancer cell lines. For instance, treatment with SM-164 at concentrations as low as 1 nmol/L resulted in apoptosis rates of approximately 32% in MDA-MB-231 cells . The compound triggers caspase activation, which is essential for the apoptotic process, by promoting the cleavage of procaspases and PARP (Poly (ADP-ribose) polymerase) .

Case Study: Breast Cancer Cells

In a study examining breast cancer cells, SM-164 was shown to act as a potent radiosensitizer. When combined with radiation therapy, it enhanced the sensitivity of resistant cancer cell lines (e.g., SK-BR-3) and sensitive lines (e.g., MDA-MB-468) by increasing caspase activation and apoptosis induction. The sensitization enhancement ratio (SER) observed was approximately 1.7 to 1.8 .

Table: Biological Activity Summary of this compound

| Cell Line | Concentration (nM) | Apoptosis Induction (%) | Caspase Activation | Notes |

|---|---|---|---|---|

| MDA-MB-231 | 1 | 32 | Yes | Induces rapid cIAP-1 degradation |

| SK-BR-3 | 200 | Enhanced with radiation | Yes | Potent radiosensitizer |

| MDA-MB-468 | 100 | Enhanced with radiation | Yes | Significant reduction in cIAP-1 |

| T47D | 10 | Complete elimination | Yes | Effective against high cIAP-expressing cells |

Efficacy Against Tumor Xenografts

In vivo studies have demonstrated that SM-164 induces significant tumor regression without causing toxicity to normal tissues. This was evidenced by experiments using MDA-MB-231 xenograft models where treatment led to substantial tumor size reduction .

Mechanistic Insights

The mechanism underlying the apoptotic effects of SM-164 involves the disruption of XIAP-caspase interactions, particularly caspase-9. By inhibiting XIAP, SM-164 facilitates the activation of caspases that are crucial for executing apoptosis . This interaction highlights the potential for SM-164 not only as a standalone therapeutic agent but also as an adjunct to existing cancer treatments such as chemotherapy and radiotherapy.

特性

IUPAC Name |

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N14O6.ClH/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4;/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80);1H/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHALQNXQFQBJQJ-ZPCTXHBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H85ClN14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。